molecular formula C11H12N4S B7553772 6-cyclohex-2-en-1-ylsulfanyl-7H-purine

6-cyclohex-2-en-1-ylsulfanyl-7H-purine

Cat. No.: B7553772
M. Wt: 232.31 g/mol
InChI Key: DPABBAXHFFWIPI-UHFFFAOYSA-N
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Description

6-Cyclohex-2-en-1-ylsulfanyl-7H-purine is a purine derivative characterized by a sulfanyl (-S-) group at the 6-position of the purine ring and a cyclohex-2-enyl substituent.

Properties

IUPAC Name

6-cyclohex-2-en-1-ylsulfanyl-7H-purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N4S/c1-2-4-8(5-3-1)16-11-9-10(13-6-12-9)14-7-15-11/h2,4,6-8H,1,3,5H2,(H,12,13,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPABBAXHFFWIPI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC=CC(C1)SC2=NC=NC3=C2NC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following analysis compares 6-cyclohex-2-en-1-ylsulfanyl-7H-purine with structurally related purine derivatives, focusing on synthesis, physicochemical properties, and functional outcomes.

Structural Analogs with Sulfanyl Substituents

  • 6-(Benzylsulfanyl)-7H-purine Structure: Benzyl group at the 6-position. Synthesis: Typically involves nucleophilic substitution of 6-chloropurine with benzylthiol under basic conditions. Properties: Increased lipophilicity compared to unsubstituted purines, enhancing membrane permeability .
  • 2-Chloro-6-(2-naphthylsulfanyl)-7H-purine Structure: Naphthylsulfanyl group at the 6-position; chlorine at the 2-position. Applications: Demonstrated antitumor activity in preclinical studies due to intercalation with DNA . Comparison: The cyclohexenyl substituent lacks the aromaticity of naphthyl, which may reduce DNA intercalation but improve selectivity for non-nucleic acid targets.

Substitution Patterns and Isomerism

  • 2-Amino-6-chloro-9-(cyclohexylmethyl)-9H-purine (2a) and 7-(cyclohexylmethyl)-7H-purine (3a) Synthesis: Alkylation of 6-chloropurine with bromomethylcyclohexane yields isomers 2a (N9-substituted) and 3a (N7-substituted) in 67% and 10% yields, respectively . Key Finding: Substitution at N9 (as in 2a) is thermodynamically favored over N7 due to reduced steric hindrance. Comparison: For this compound, the sulfanyl group’s position (6th) and the absence of N-alkylation may reduce isomer complexity but limit regioselective modifications.

Sulfonic Acid Derivatives

  • (Z)-1H-Purin-6(7H)-ylideneaminooxysulfonic Acid (2) Structure: Sulfonic acid group (-SO3H) at the 6-position. Crystallography: Monoclinic crystal system (space group P21/n) with unit cell dimensions a = 7.7330 Å, b = 6.2446 Å, c = 17.7345 Å .

Key Research Findings and Implications

Synthetic Challenges : Purine alkylation/sulfanylation often requires precise control of reaction conditions (e.g., pH, solvent) to avoid isomerization or byproducts, as seen in copper complex syntheses .

Biological Relevance : Sulfanylpurines are less studied than sulfonic acid derivatives but offer advantages in prodrug design due to sulfur’s redox activity .

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